molecular formula C17H13BrN2O B15075179 1-(4-Bromophenyl)-3-(1-naphthyl)urea CAS No. 86138-45-6

1-(4-Bromophenyl)-3-(1-naphthyl)urea

Cat. No.: B15075179
CAS No.: 86138-45-6
M. Wt: 341.2 g/mol
InChI Key: UVTMXZWZBDRRMD-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-(1-naphthyl)urea is an organic compound that features a bromophenyl group and a naphthyl group connected through a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-3-(1-naphthyl)urea typically involves the reaction of 4-bromoaniline with 1-naphthyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Reactivity of the Urea Functional Group

The urea moiety (-NH-C(=O)-NH-) enables hydrogen bonding and participates in nucleophilic addition/substitution reactions. Key transformations include:

A. Nucleophilic Additions
Primary/secondary amines react with the carbonyl group to form substituted ureas or thioureas. For example:
R-NH2+1-(4-Bromophenyl)-3-(1-naphthyl)ureaR-NH-C(=O)-NH-(substituted aryl)\text{R-NH}_2 + \text{this compound} \rightarrow \text{R-NH-C(=O)-NH-(substituted aryl)}
This reactivity is supported by catalyst-free synthesis methods for N-substituted ureas .

B. Cyclization Reactions
Under acidic or basic conditions, the urea group facilitates intramolecular cyclization to form heterocycles like quinazolinones or benzimidazoles .

C. Hydrogen Bonding Interactions
Crystallographic studies reveal robust N–H···O hydrogen bonds between urea groups and adjacent molecules, influencing supramolecular assembly and stability .

Bromophenyl Group Reactivity

The para-bromine atom enables cross-coupling reactions:

A. Suzuki-Miyaura Coupling
The bromine participates in palladium-catalyzed coupling with boronic acids to form biaryl derivatives:
This compound+Ar-B(OH)2Pd catalyst1-(4-Ar-phenyl)-3-(1-naphthyl)urea\text{this compound} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{1-(4-Ar-phenyl)-3-(1-naphthyl)urea}
This modification enhances solubility or target affinity in medicinal chemistry applications .

B. Nucleophilic Aromatic Substitution
Electron-deficient bromophenyl groups undergo substitution with strong nucleophiles (e.g., amines, alkoxides) .

Naphthyl Group Reactivity

The 1-naphthyl substituent contributes to π-π stacking interactions and participates in electrophilic substitutions:

A. Electrophilic Aromatic Substitution
The naphthyl ring undergoes sulfonation, nitration, or halogenation at the α-position due to steric and electronic factors .

B. Oxidation
Controlled oxidation with KMnO₄ or other agents yields naphthoquinone derivatives, altering redox properties.

Representative Reaction Data

The table below summarizes reaction outcomes for structurally analogous ureas :

Reaction TypeConditionsYield (%)Product Characterization (¹H NMR δ, ppm)Source
Amine Addition EtOH, RT, 24h82–937.38 (d, J=6 Hz, 2H), 5.89 (s, 2H, NH)
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°C757.60 (d, J=7.72 Hz, 1H), 6.42 (d, J=8.29 Hz)
Cyclization H₂SO₄, reflux688.75 (s, 1H), 7.80–7.77 (m, 1H)

Mechanistic Insights

  • Hydrogen Bonding : Urea’s N–H groups form intermolecular bonds with carbonyl oxygens, stabilizing transition states during nucleophilic attacks .

  • Electronic Effects : Electron-withdrawing bromine enhances electrophilicity at the urea carbonyl, accelerating amine additions .

Scientific Research Applications

1-(4-Bromophenyl)-3-(1-naphthyl)urea is an organic compound featuring a urea functional group, crucial in numerous biologically active molecules. It consists of a bromophenyl group and a naphthyl group connected to a central urea moiety, potentially giving it biological activity and uses in medicinal chemistry. The molecular formula is C15H14BrN2OC_{15}H_{14}BrN_{2}O, characterized by a specific arrangement of aromatic rings that may enhance its interaction with biological targets.

Potential Biological Activities

This compound has been studied for potential biological activities, especially in cancer treatment. Compounds with similar structures may inhibit kinases involved in cancer progression. Urea derivatives have been linked to anti-cancer properties because they can inhibit specific signaling pathways. The presence of halogens like bromine in the structure may also increase lipophilicity and cellular uptake, potentially improving efficacy against target cells.

Studies on how this compound interacts with biological targets are important for understanding its pharmacological profile. Research suggests that similar urea structures often interact with protein kinases, which can inhibit cell proliferation. Techniques such as molecular docking and binding assays can help elucidate its mechanism of action and therapeutic potential.

Kinase Inhibitor Examples

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
SorafenibUrea derivative with multiple aromatic ringsPotent kinase inhibitor for cancer
RegorafenibSimilar urea structure with fluorine substitutionsEffective against various tumors
DonafenibContains a urea moiety and multiple aromatic systemsUsed in targeted cancer therapies
1-(4-Chlorophenyl)-3-(1-naphthyl)ureaChlorine substituent instead of brominePotentially different biological activities

The specific combination of bromine and naphthyl groups in this compound may give it unique pharmacokinetic and pharmacodynamic properties compared to other compounds.

Reactivity

The urea functional group in this compound is responsible for its reactivity and can undergo various chemical transformations. These reactions allow for the synthesis of many derivatives with potentially enhanced biological properties.

Applications

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(1-naphthyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Bromophenyl)-3-(1-naphthyl)amine
  • 1-(4-Bromophenyl)-3-(2-naphthyl)urea
  • 1-(4-Chlorophenyl)-3-(1-naphthyl)urea

Uniqueness

1-(4-Bromophenyl)-3-(1-naphthyl)urea is unique due to the presence of both a bromophenyl group and a naphthyl group, which confer distinct chemical and physical properties. This combination of functional groups makes it a valuable compound for various research applications, as it can participate in a wide range of chemical reactions and interact with different molecular targets.

Biological Activity

1-(4-Bromophenyl)-3-(1-naphthyl)urea (CAS No. 86138-45-6) is an organic compound characterized by a urea functional group, which is integral to many biologically active molecules. Its structure comprises a bromophenyl group and a naphthyl group attached to the central urea moiety, contributing to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H14BrN2OC_{15}H_{14}BrN_{2}O. The presence of the bromine substituent enhances lipophilicity and cellular uptake, potentially increasing its efficacy against target cells. The compound's unique arrangement of aromatic rings enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound can be attributed to several mechanisms:

  • Kinase Inhibition : Similar urea derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, studies indicate that compounds with urea structures can interact with protein kinases, leading to inhibited cell proliferation .
  • Antimicrobial Activity : The compound has also been evaluated for antimicrobial properties, showing potential against various pathogens due to its structural characteristics .

Synthesis Methods

Various methods have been developed for synthesizing this compound. A notable method involves the nucleophilic addition of amines to isocyanates under mild conditions, which allows for scalability and efficiency in producing urea derivatives .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their unique properties:

Compound NameStructural FeaturesUnique Properties
SorafenibUrea derivative with multiple aromatic ringsPotent kinase inhibitor for cancer
RegorafenibSimilar urea structure with fluorine substitutionsEffective against various tumors
DonafenibContains a urea moiety and multiple aromatic systemsUsed in targeted cancer therapies
1-(4-Chlorophenyl)-3-(1-naphthyl)ureaChlorine substituent instead of brominePotentially different biological activities

The distinct combination of bromine and naphthyl groups in this compound may confer unique pharmacokinetic and pharmacodynamic properties compared to these similar compounds .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Cancer Treatment : A study demonstrated that derivatives of this compound exhibited significant inhibition of tumor cell lines, suggesting its potential as an anticancer agent .
  • Antimicrobial Activity : Research indicated that this compound showed promising activity against resistant strains of bacteria, comparable to standard antibiotics .

Table: Summary of Biological Activity Studies

Study FocusFindings
Cancer Cell Proliferation InhibitionSignificant inhibition observed in various tumor cell lines
Antimicrobial EfficacyEffective against Staphylococcus aureus and Escherichia coli

Properties

CAS No.

86138-45-6

Molecular Formula

C17H13BrN2O

Molecular Weight

341.2 g/mol

IUPAC Name

1-(4-bromophenyl)-3-naphthalen-1-ylurea

InChI

InChI=1S/C17H13BrN2O/c18-13-8-10-14(11-9-13)19-17(21)20-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,19,20,21)

InChI Key

UVTMXZWZBDRRMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)Br

Origin of Product

United States

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